molecular formula C13H15FN2O3 B7942524 N-Cyclohexyl-3-fluoro-5-nitrobenzamide

N-Cyclohexyl-3-fluoro-5-nitrobenzamide

Cat. No.: B7942524
M. Wt: 266.27 g/mol
InChI Key: XFNBSSVNBVHLLE-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-fluoro-5-nitrobenzamide is an organic compound with the molecular formula C13H15FN2O3 and a molecular weight of 266.27 g/mol . This compound is characterized by the presence of a cyclohexyl group, a fluoro substituent, and a nitro group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-fluoro-5-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-fluoro-5-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclohexyl-3-fluoro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-fluoro-5-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro substituent enhances the compound’s binding affinity to specific targets, while the cyclohexyl group provides steric hindrance, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-3-fluoro-4-nitrobenzamide
  • N-Cyclohexyl-3-chloro-5-nitrobenzamide
  • N-Cyclohexyl-3-fluoro-5-methylbenzamide

Uniqueness

N-Cyclohexyl-3-fluoro-5-nitrobenzamide is unique due to the specific positioning of the fluoro and nitro groups on the benzamide core, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-cyclohexyl-3-fluoro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-6-9(7-12(8-10)16(18)19)13(17)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNBSSVNBVHLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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